4-(prop-2-yn-1-yl)phenol
Description
Contextualization within Phenolic and Alkyne Chemistry
The chemical behavior of 4-(prop-2-yn-1-yl)phenol is dictated by its two key functional groups: the phenol (B47542) and the alkyne.
Phenolic Chemistry : The hydroxyl (-OH) group attached directly to the aromatic ring confers acidic properties to the molecule and activates the ring towards electrophilic substitution reactions. The phenol group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This reactivity is commonly exploited in Williamson ether synthesis, where the phenol is reacted with alkyl halides, such as propargyl bromide, to form ethers. semanticscholar.orgplos.org Electron-withdrawing or donating groups on the phenol ring can modulate this acidity and reactivity. plos.org
Alkyne Chemistry : The terminal alkyne (C≡CH) is a high-energy, versatile functional group. The terminal proton is weakly acidic and can be removed by a suitable base to form a metal acetylide, a strong nucleophile used in carbon-carbon bond formation. The triple bond itself is rich in pi-electrons and readily undergoes addition reactions. Crucially, terminal alkynes are key substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." semanticscholar.orgacs.org This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are valuable linkers in drug discovery and materials science. semanticscholar.orgresearchgate.net
The presence of both these functional groups in a single molecule allows for orthogonal chemical modifications, where one group can be reacted selectively while leaving the other intact for subsequent transformations.
Significance as a Versatile Synthetic Intermediate and Molecular Scaffold
The dual functionality of this compound makes it a significant synthetic intermediate and a foundational molecular scaffold for constructing larger, more complex chemical architectures. semanticscholar.orgevitachem.com As an intermediate, it can be elaborated through reactions at either the phenol or alkyne terminus. For example, the phenolic hydroxyl can be used as a nucleophile in etherification reactions, while the alkyne can undergo coupling or cycloaddition reactions. semanticscholar.orgevitachem.com
As a molecular scaffold, it provides a rigid aromatic core with two distinct points for chemical diversification. This is particularly valuable in:
Polymer Synthesis : It can act as a monomer in the creation of phenolic polymers and other novel polymeric materials. ontosight.airesearchgate.net The reactive sites allow for polymerization or for grafting side chains onto a polymer backbone.
Medicinal Chemistry : In drug discovery, the scaffold can be decorated with various functional groups to create libraries of compounds for biological screening. openmedicinalchemistryjournal.comnih.gov The alkyne group serves as a handle for attaching pharmacophores or solubilizing groups via click chemistry. researchgate.net
Materials Science : It is used to develop new materials with tailored optical or electronic properties due to its conjugated structure. evitachem.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 39948-19-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₈O | sigmaaldrich.com |
| Molecular Weight | 132.16 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Overview of Key Research Trajectories
Research involving this compound and its derivatives is advancing across several key scientific domains, primarily leveraging its unique chemical handles for the creation of novel molecules and materials.
Synthesis of Heterocyclic Compounds : A major research thrust is the use of the alkyne group in cycloaddition reactions, particularly the copper-catalyzed "click" reaction with azides to synthesize 1,2,3-triazole derivatives. semanticscholar.orgresearchgate.net These triazole-containing compounds are investigated for a wide range of applications, including as potential antimicrobial agents. researchgate.net The phenol moiety can also participate in cyclization reactions to form other heterocyclic systems like benzofurans and chromenes. rsc.org
Polymer and Materials Science : The compound serves as a monomer for synthesizing functional polymers. ontosight.airesearchgate.net For instance, it can be incorporated into phenolic resins or used to create polymers with pendant alkyne groups, which can be further modified post-polymerization. This approach is used to develop materials with specific thermal, optical, or electronic properties. evitachem.com Research also explores the creation of hyperbranched supramolecular polymers where the phenolic and alkyne groups participate in non-covalent interactions. lookchem.com
Medicinal Chemistry and Drug Discovery : this compound is a valuable scaffold for the design of biologically active molecules. openmedicinalchemistryjournal.com The propargylamine (B41283) pharmacophore is a known feature in inhibitors of enzymes like monoamine oxidases (MAOs). nih.gov Researchers have synthesized and evaluated derivatives as multi-target-directed ligands, for example, as potential treatments for neurodegenerative diseases like Alzheimer's by designing hybrids that inhibit both cholinesterases and MAOs. nih.govnih.gov The scaffold is also used to build chalcone (B49325) derivatives and other compounds screened for antifungal or anticancer activities. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
39948-19-1 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-prop-2-ynylphenol |
InChI |
InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7,10H,3H2 |
InChI Key |
DVGWZXQOLABSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Phenol and Its Analogues
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing 4-(prop-2-yn-1-yl)phenol primarily rely on two key reaction types: the alkylation of phenols and palladium-catalyzed coupling reactions.
Alkylation of Phenols with Propargyl Halides (e.g., Williamson Ether Synthesis)
A common and direct method for the synthesis of this compound and its analogues is the alkylation of a phenol (B47542) with a propargyl halide, such as propargyl bromide. This reaction is often carried out in the presence of a base. The Williamson ether synthesis provides a classic example of this approach, though it typically yields an ether. However, under certain conditions, C-alkylation can occur, leading to the desired product.
The mechanism of phenol alkylation can be complex, with the potential for both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring). slchemtech.comresearchgate.net The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, a phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide. wikipedia.orgyoutube.com A good leaving group, typically a halide, is displaced. wikipedia.orgmasterorganicchemistry.com
The choice of base and solvent can significantly influence the ratio of O- to C-alkylation. Weaker bases like potassium carbonate are often employed. francis-press.com For phenols, which are more acidic than typical alcohols, milder bases can be effective. youtube.comfrancis-press.com The reaction is often conducted in anhydrous solvents such as dimethylformamide (DMF).
Factors influencing the outcome include:
Nature of the Alkylating Agent: Primary alkyl halides, like propargyl bromide, are preferred as they favor the SN2 pathway. wikipedia.orgmasterorganicchemistry.com
Steric Hindrance: Bulky groups on either the phenoxide or the alkylating agent can hinder the reaction. wikipedia.org
Reaction Conditions: Temperature and the choice of base and solvent play a crucial role in directing the reaction towards the desired product. francis-press.comreddit.com
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling of Halophenols with Propargyl Alcohol)
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a versatile method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction can be adapted to synthesize this compound analogues by coupling a suitable halophenol with propargyl alcohol.
The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper co-catalysts. wikipedia.org The reaction is usually carried out under mild conditions, often at room temperature and in the presence of a mild base. wikipedia.org The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) species. Reductive elimination from the resulting palladium complex yields the final coupled product.
Key features of the Sonogashira coupling include:
Catalyst System: A palladium(0) catalyst, often generated in situ, and a copper(I) co-catalyst are typically used. libretexts.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org
Substrate Scope: The reaction is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org
Reaction Conditions: The use of a mild base and relatively low reaction temperatures contributes to the reaction's broad applicability. wikipedia.org
Novel and Optimized Synthetic Strategies
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related compounds.
Catalytic Approaches for Enhanced Selectivity and Yield
To improve upon traditional methods, various catalytic systems have been explored. For phenol alkylation, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction rates. utahtech.edu
In the realm of palladium-catalyzed reactions, advancements include the development of more active and stable catalysts. For instance, palladium N-heterocyclic carbene (NHC) complexes have shown promise in copper-free Sonogashira couplings. libretexts.org The use of ionic liquids as recyclable reaction media has also been investigated for palladium-catalyzed cycloisomerization reactions of related propargyl-substituted phenols, offering a greener alternative to volatile organic solvents. nih.gov
| Catalytic Approach | Key Features | Potential Advantages |
|---|---|---|
| Phase-Transfer Catalysis in Alkylation | Facilitates reaction between different phases (e.g., aqueous and organic). | Improved reaction rates and yields. |
| Palladium N-Heterocyclic Carbene (NHC) Complexes | Can be used in copper-free Sonogashira couplings. | Avoids the use of a potentially toxic co-catalyst. |
| Palladium Catalysis in Ionic Liquids | Allows for catalyst recycling and use of a non-volatile solvent. | Greener reaction conditions and potential for catalyst reuse. |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic processes.
For example, the use of solid acid catalysts, which can be easily separated and potentially reused, is a green alternative to traditional homogeneous acid catalysts in reactions like the Pechmann condensation for synthesizing coumarins from phenols. researchgate.net While not a direct synthesis of this compound, this illustrates a trend towards more sustainable catalytic methods in phenol chemistry. The development of reactions that proceed under solvent-free conditions or in aqueous media also aligns with green chemistry principles. wikipedia.orgresearchgate.net
Research on Scalable Synthetic Methodologies
For a chemical compound to be of practical use, its synthesis must be scalable. Research into scalable syntheses focuses on developing robust and efficient procedures that can be safely and economically performed on a large scale. nih.gov This often involves optimizing reaction conditions to minimize waste, reduce reaction times, and simplify purification procedures. nih.govresearchgate.net
A scalable synthesis should ideally:
Utilize readily available and inexpensive starting materials.
Involve a minimal number of synthetic steps. nih.gov
Proceed with high yields and selectivity.
Be amenable to large-scale equipment and safety protocols.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions of the Phenolic Moiety
The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. britannica.comwikipedia.org The nonbonding electrons on the oxygen atom can be donated into the aromatic π-system, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. britannica.comuci.edu This electron donation is most effective at the positions ortho and para to the hydroxyl group, making the -OH group a strong ortho, para-director. wikipedia.orguci.edu
In the case of 4-(prop-2-yn-1-yl)phenol, the para position is already substituted by the propargyl group. Consequently, electrophilic attack is directed predominantly to the positions ortho to the hydroxyl group (C2 and C6). The high nucleophilic reactivity of the phenol (B47542) ring allows for a range of electrophilic substitution reactions to occur, often under milder conditions than those required for benzene (B151609) itself. libretexts.org
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Bromination and chlorination of phenols are often difficult to control due to the high reactivity of the ring, frequently leading to poly-substituted products. libretexts.org
Nitration: Direct nitration with dilute nitric acid can lead to a mixture of nitrophenols, alongside significant oxidative decomposition. libretexts.org
Friedel-Crafts Reactions: Phenols are highly reactive in Friedel-Crafts alkylation and acylation, which introduce alkyl or acyl groups onto the aromatic ring. libretexts.orglibretexts.org
Kolbe-Schmidt Reaction: The phenoxide ion, formed by deprotonation of the phenol, is sufficiently nucleophilic to react with a weak electrophile like carbon dioxide to yield hydroxybenzoic acids. libretexts.org
| Reaction Type | Typical Reagents | Expected Major Product Position | Activating/Deactivating Effect |
|---|---|---|---|
| Halogenation | Br2, Cl2 | ortho | Strongly Activating |
| Nitration | HNO3/H2SO4 | ortho | Strongly Activating |
| Friedel-Crafts Alkylation | R-X, Lewis Acid | ortho | Strongly Activating |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | ortho | Strongly Activating |
Reactions of the Terminal Alkyne Functional Group
The terminal alkyne is characterized by its sp-hybridized carbon atoms and high electron density, making it a versatile functional group for a variety of chemical transformations. mdpi.com
The terminal alkyne of this compound is amenable to a wide array of transition-metal-catalyzed reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Transition metals, with their ability to coordinate with the π-system of the alkyne and vary in oxidation state, are excellent catalysts for these transformations. researchgate.net
Examples of such reactions include:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the formation of carbon-carbon bonds.
Alkyne Trimerization: Transition metal catalysts, such as those based on cobalt or rhodium, can catalyze the [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene ring. semanticscholar.org
Coupling Reactions: The terminal alkyne can undergo homocoupling (e.g., Glaser coupling) or heterocoupling reactions to form diynes. mdpi.com
| Reaction Name | Metal Catalyst | Reactant Partner | Bond Formed |
|---|---|---|---|
| Sonogashira Coupling | Pd/Cu | Aryl/Vinyl Halide | C(sp)-C(sp2) |
| Glaser Coupling | Cu | Another Alkyne (O2) | C(sp)-C(sp) |
| [2+2+2] Cycloaddition | Co, Rh, Ni | Two other Alkynes | Aromatic Ring |
The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.org The most prominent of these is the Huisgen azide-alkyne cycloaddition, which involves the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. wikipedia.org
This reaction can be performed under thermal conditions, but it often requires high temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org A significant advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgalliedacademies.org The CuAAC reaction is characterized by its high yield, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is tolerant of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.gov
The ruthenium-catalyzed version of the reaction (RuAAC) provides complementary regioselectivity, yielding the 1,5-disubstituted triazole.
The terminal alkyne can undergo addition reactions across the carbon-carbon triple bond.
Hydration: The addition of water to the alkyne, typically catalyzed by mercury salts (oxymercuration-demercuration) or via hydroboration-oxidation, follows Markovnikov or anti-Markovnikov regioselectivity, respectively. youtube.com For a terminal alkyne like that in this compound, Markovnikov hydration yields a methyl ketone after the initial enol product tautomerizes. youtube.commasterorganicchemistry.com The hydroboration-oxidation sequence results in the formation of an aldehyde. youtube.com
Hydroamination: The addition of an N-H bond across the alkyne is a direct method for synthesizing enamines and imines. This reaction is often catalyzed by transition metals and is an atom-economical way to form C-N bonds.
Redox Chemistry of the Phenolic and Alkyne Functionalities
Both the phenolic and alkyne groups of this compound can participate in reduction and oxidation reactions.
Phenolic Moiety: Phenols are susceptible to oxidation. smolecule.com Strong oxidizing agents can convert phenols into quinones. libretexts.org For example, oxidation of a phenol can yield a p-benzoquinone if the para position is unsubstituted, or an o-benzoquinone. The redox properties of phenols are important in various biological contexts, where they can act as antioxidants. researchgate.net
Alkyne Moiety: The alkyne group can be fully or partially reduced. smolecule.com Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and hydrogen gas will reduce the alkyne all the way to an alkane (4-propylphenol). smolecule.com Using a poisoned catalyst, such as Lindlar's catalyst, allows for the selective reduction of the alkyne to a cis-alkene (4-(prop-1-en-1-yl)phenol). Dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields the trans-alkene. Oxidative cleavage of the alkyne with strong oxidizing agents like ozone or potassium permanganate (B83412) will break the triple bond, leading to the formation of carboxylic acids. masterorganicchemistry.com
Derivatization Strategies and Complex Molecule Construction
Design and Synthesis of Functionalized Analogues
The presence of two distinct functional groups in 4-(prop-2-yn-1-yl)phenol—the phenolic -OH and the propargyl C≡CH—allows for a variety of derivatization strategies. These strategies can be designed to modify one group while leaving the other intact for subsequent reactions, or to functionalize both groups, leading to a diverse range of analogues.
The phenolic hydroxyl group can undergo several classical reactions. Etherification, for example, by reaction with alkyl halides in the presence of a base, can be used to introduce new alkyl or substituted alkyl chains. This modification can alter the molecule's solubility and electronic properties. The hydroxyl group also activates the aromatic ring, directing electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily to the ortho positions.
The terminal alkyne of the propargyl group is also highly reactive. It can participate in reactions such as the Sonogashira coupling to form substituted alkynes, or hydration to yield a ketone. One of the most significant reactions of the terminal alkyne is its participation in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Phenolic Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | O-alkylated analogue |
| Phenolic Hydroxyl | Esterification | Acyl chloride or anhydride, Base | O-acylated analogue |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogue |
| Aromatic Ring | Halogenation | Halogenating agent (e.g., Br₂) | Halo-substituted analogue |
| Terminal Alkyne | Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted alkyne |
| Terminal Alkyne | Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |
| Terminal Alkyne | Click Chemistry (CuAAC) | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole derivative |
Research into related phenolic compounds, such as eugenol, has demonstrated the synthesis of various derivatives through multi-step reactions including O-allylation followed by Claisen rearrangement and isomerization. researchgate.net These established methodologies suggest pathways for creating a wide library of functionalized analogues from this compound for various research applications.
Utilization in Heterocyclic Compound Synthesis
The reactive nature of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The propargyl group, in particular, serves as a key synthon for constructing ring systems.
Triazoles: The most prominent application of this compound in heterocyclic synthesis is in the formation of 1,2,3-triazoles. The terminal alkyne readily undergoes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a wide range of organic azides. researchgate.netnih.gov This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and tolerant of many other functional groups, making it a prime example of click chemistry. nih.govresearchgate.net This allows for the straightforward coupling of the 4-hydroxyphenylpropargyl scaffold to other molecules, creating complex triazole-containing structures.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govorganic-chemistry.orgnih.gov The propargyl group of this compound can be chemically transformed into a 1,3-dicarbonyl precursor. For instance, hydration of the alkyne would yield a methyl ketone. This ketone can then be subjected to Claisen condensation with an ester to introduce the second carbonyl group, setting the stage for cyclization with a hydrazine to form the pyrazole (B372694) ring. Furthermore, research has shown the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles from 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehydes, highlighting the utility of the propargyl moiety in constructing fused pyrazole systems. mdpi.com
Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.govsemanticscholar.org To utilize this compound for this purpose, it can be first converted into a suitable aldehyde derivative. The phenolic hydroxyl group can direct an ortho-formylation reaction (e.g., the Duff reaction or Reimer-Tiemann reaction) to introduce an aldehyde group onto the aromatic ring. This aldehyde-functionalized analogue can then be condensed with an o-phenylenediamine to construct the benzimidazole (B57391) ring system. This strategy allows for the incorporation of the propargylphenol moiety into the benzimidazole structure.
Oxathiazines: While less documented, the synthesis of oxathiazine heterocycles can be envisioned starting from alkyne precursors. For instance, the reaction of acetylenic esters with nitrosonaphthols in the presence of phosphine (B1218219) derivatives has been shown to produce 1,4-oxazine derivatives. Although a direct application of this compound in this specific context is not extensively reported, the known reactivity of alkynes suggests its potential as a substrate for analogous transformations to access oxathiazine or related heterocyclic systems.
Table 2: Heterocyclic Systems Synthesized from this compound Precursors
| Heterocycle | Key Reaction | General Precursors from this compound |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The parent molecule itself, Organic azide |
| Pyrazole | Condensation | 1,3-Dicarbonyl analogue, Hydrazine |
| Benzimidazole | Condensation | Aldehyde-functionalized analogue, o-Phenylenediamine |
| Oxathiazine | Cycloaddition/Rearrangement | The parent molecule or its esterified derivatives |
Role as a Core Scaffold for Advanced Chemical Entities in Research
In the field of medicinal chemistry and drug discovery, certain molecular frameworks are referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets. Phenols, pyrazoles, and benzimidazoles are all recognized as such scaffolds. nih.govresearchgate.netnsf.govrsc.org The compound this compound uniquely combines a phenolic core with a highly versatile propargyl group, positioning it as an ideal starting point, or core scaffold, for the development of advanced chemical entities.
The true value of this compound as a core scaffold lies in its capacity for divergent synthesis. From this single, relatively simple molecule, vast libraries of diverse compounds can be generated. The derivatization strategies discussed in section 4.1 can be employed to create a range of analogues with varied steric and electronic properties. Subsequently, the propargyl group can be used as a handle for constructing different heterocyclic rings, as outlined in section 4.2.
This modular approach is highly valuable in preclinical research. For example, a library of triazole derivatives can be synthesized from this compound and a collection of azides, and then screened for biological activity. Similarly, by transforming the propargyl group, libraries of pyrazoles or benzimidazoles can be generated. This strategy allows researchers to systematically explore the chemical space around the 4-hydroxyphenyl core, facilitating the identification of structure-activity relationships and the optimization of lead compounds for various therapeutic targets. The concept of using phenol (B47542) bioisosteres in drug design further underscores the importance of phenolic compounds as foundational structures for creating novel therapeutics. researchgate.net
Applications in Advanced Materials Science Research
Incorporation into Polymeric Architectures
The presence of both a phenol (B47542) and a propargyl group allows 4-(prop-2-yn-1-yl)phenol to be incorporated into a diverse range of polymeric architectures. These functional groups provide reactive sites for various polymerization and modification techniques, making it a versatile monomer for creating tailored macromolecular structures.
Synthesis of Functional Polymers via Click Chemistry
The terminal alkyne group of this compound is particularly amenable to "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. polymernanostructures.com This has made the compound a key component in the synthesis of a wide array of functional polymers.
One of the most utilized click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of the Huisgen 1,3-dipolar cycloaddition. smolecule.com In this reaction, the propargyl group of this compound readily reacts with azide-functionalized molecules or polymers to form a stable triazole linkage. This methodology has been widely adopted for creating complex polymer architectures such as block copolymers, graft copolymers, and dendrimers. polymernanostructures.com
Beyond CuAAC, the alkyne group can also participate in other click-type reactions, such as thiol-yne and phenol-yne polymerizations. researchgate.net Phenol-yne click polymerization, for instance, allows for the direct reaction between the phenolic hydroxyl group and activated alkynes, offering a pathway to novel polymer backbones. researchgate.net These reactions expand the toolbox for polymer chemists, enabling the synthesis of polymers with precisely controlled structures and functionalities. The development of new monomers and the integration of different click chemistry methods are continually expanding the possibilities for creating multifunctional materials.
A summary of click chemistry reactions relevant to the functionalization of polymers using alkyne-containing monomers is presented in the table below.
| Click Reaction Type | Reactants | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | High efficiency, High yield, Mild reaction conditions, Forms stable triazole linkage |
| Thiol-Yne Reaction | Terminal Alkyne, Thiol | High efficiency, Functional group tolerance, Can form thioether linkages |
| Phenol-Yne Click Polymerization | Phenol, Activated Alkyne | Atom-economic, Can create unsaturated polymer backbones |
Development of Responsive Materials and Coatings
The incorporation of this compound into polymer structures can impart responsive properties to the resulting materials. These "smart" materials can change their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical analytes.
The phenolic group, for instance, can be sensitive to changes in pH, leading to alterations in the polymer's solubility or conformation. Furthermore, the triazole ring formed via CuAAC can act as a metal-coordinating site, allowing for the development of metallopolymers that respond to the presence of metal ions.
Research has shown that polymers containing phenolic and alkyne functionalities can be used to create stimuli-responsive coatings. These coatings can be designed to change their properties, such as wettability or color, in response to environmental triggers. For example, the aggregation of dye molecules within a polymer matrix can be triggered by changes in temperature or exposure to certain chemicals, leading to a visible color change. nih.gov While not directly using this compound, this principle demonstrates the potential for creating responsive coatings with similar functional groups. The development of such materials is of great interest for applications in sensors, drug delivery systems, and self-healing materials.
Design of Hybrid Materials and Nanostructures for Research Purposes
The dual functionality of this compound also makes it a valuable component in the design of organic-inorganic hybrid materials and the construction of ordered nanostructures.
The phenolic hydroxyl group can interact with or graft onto the surface of inorganic materials, such as metal oxides and nanoparticles. This surface modification allows for the subsequent attachment of other molecules or polymer chains via the propargyl group using click chemistry. This "grafting to" approach is a powerful method for creating polymer-grafted nanoparticles with tailored surface properties and functionalities. These hybrid materials can exhibit a combination of the properties of both the inorganic core and the organic shell, leading to applications in areas such as nanocomposites, catalysis, and biomedical imaging.
Furthermore, when this compound is incorporated into block copolymers, it can influence their self-assembly behavior. The interplay between the different polymer blocks and their interaction with the surrounding environment can lead to the formation of well-defined nanostructures, such as micelles, vesicles, and cylinders. The phenolic group can introduce specific interactions, like hydrogen bonding, which can direct the self-assembly process. The alkyne group provides a handle for further functionalization of these nanostructures, allowing for the attachment of bioactive molecules or other functional moieties. The study of such self-assembled systems is crucial for the development of nanocarriers for drug delivery and templates for the fabrication of advanced electronic and photonic materials. Research into the self-assembly of block copolymers tethered to nanoparticles has shown that the particles can be localized within specific domains of the nanostructure, leading to hierarchical and ordered materials. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(prop-2-yn-1-yl)phenol. DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules, DFT calculations are commonly used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization.
By using functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-31++G(d,p), researchers can compute the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's geometry in its ground electronic state.
Beyond geometry, DFT is used to probe the electronic properties. Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) can reveal the distribution of electron density and the natural charge on each atom. researchgate.net This information is crucial for understanding the molecule's polarity, reactivity sites, and intermolecular interactions. For instance, these analyses can quantify the electron-donating or withdrawing effects of the propargyl and hydroxyl substituents on the phenyl ring. researchgate.net
Below is a table representing typical data obtained from a DFT geometry optimization and electronic structure calculation for a substituted phenol (B47542), illustrating the type of information generated for this compound.
| Parameter | Description | Exemplary Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -421.8 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.15 Debye |
| C-O Bond Length (Phenolic) | The distance between the carbon of the phenyl ring and the hydroxyl oxygen. | 1.365 Å |
| O-H Bond Length (Phenolic) | The distance between the hydroxyl oxygen and hydrogen. | 0.968 Å |
| C≡C Bond Length (Alkyne) | The distance between the two sp-hybridized carbons of the alkyne group. | 1.208 Å |
| NBO Charge on Phenolic Oxygen | The calculated partial charge on the hydroxyl oxygen atom. | -0.75 e |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.comyoutube.com
The energies of these orbitals, EHOMO and ELUMO, and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and stability. ossila.com A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's electronic absorption properties; a smaller gap corresponds to absorption at a longer wavelength. ossila.com
For this compound, FMO analysis, typically performed using the results of a DFT calculation, can map the distribution of the HOMO and LUMO across the molecule. researchgate.netrjpn.org This visualization helps identify the specific atoms or regions most involved in electron donation and acceptance, offering predictions about how the molecule will interact with other reagents. youtube.com
The table below shows representative FMO data that would be calculated for a substituted phenol like this compound.
| Parameter | Description | Exemplary Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.95 |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.90 |
| Ionization Potential (I) | Approximated as -EHOMO. | 5.85 |
| Electron Affinity (A) | Approximated as -ELUMO. | 0.95 |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | 2.45 |
Mechanistic Pathways Elucidation of Chemical Reactions
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and calculating the energies of all relevant stationary points, including reactants, intermediates, transition states, and products.
For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution on the phenol ring or addition reactions across the alkyne triple bond. For example, in studying the reaction of phenols with formaldehyde, computational methods can determine the activation energies for addition at the ortho and para positions, explaining the observed regioselectivity. usda.gov
The process involves:
Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their minimum energy structures.
Transition State (TS) Search: A search is performed to locate the saddle point on the PES that connects the reactants (or intermediates) to the products. This TS structure represents the highest energy barrier that must be overcome for the reaction to proceed.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be run from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface.
These calculations provide quantitative data, such as activation energies (ΔE‡) and reaction energies (ΔErxn), which offer deep insights into reaction feasibility, kinetics, and thermodynamics. nih.gov
Molecular Dynamics Simulations and Alchemical Free Energy Perturbation Calculations
While quantum chemical methods are excellent for studying single molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems (e.g., a molecule in a solvent or bound to a protein) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and interactions evolve.
A particularly powerful and rigorous technique built upon MD is the alchemical free energy perturbation (FEP) calculation. nih.gov FEP is used to compute the relative binding free energy (ΔΔGbind) between two ligands, often referred to as ligand A and ligand B, binding to a common receptor. youtube.com This is achieved by simulating a non-physical, "alchemical" transformation where ligand A is gradually turned into ligand B. youtube.com
The calculation is performed via a thermodynamic cycle:
The free energy change for transforming ligand A into ligand B is calculated in the protein binding site (ΔGcomplex).
The free energy change for the same transformation is calculated in an aqueous solution (ΔGsolvent).
The relative binding free energy is then determined by the difference: ΔΔGbind = ΔGcomplex - ΔGsolvent. youtube.com
FEP calculations are computationally intensive but are considered a "gold standard" for predicting binding affinities because they account for both enthalpic and entropic contributions to binding. nih.govyoutube.com For this compound, FEP could be used to accurately predict how modifications to its structure (e.g., changing the position of the propargyl group) would affect its binding affinity to a specific biological target compared to the parent compound.
Ligand-Protein Interaction Studies (e.g., Molecular Docking for Enzyme Binding Mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govmdpi.com It is a cornerstone of structure-based drug design, helping to identify and optimize potential drug candidates. nih.gov
The docking process for this compound with a target enzyme would typically involve:
Preparation of Structures: High-resolution 3D structures of the target protein (often from X-ray crystallography or cryo-EM) and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: The region on the protein where the ligand is expected to bind (the active site) is defined.
Conformational Sampling: A docking algorithm samples a vast number of possible orientations ("poses") of the ligand within the binding site. The flexibility of the ligand is usually considered, and in some advanced methods ("induced fit" or "soft" docking), the flexibility of protein side chains in the active site is also allowed. mdpi.com
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The scoring function considers factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and steric clashes. mdpi.com
The results of a docking study provide a predicted binding mode and a score (e.g., in kcal/mol) that ranks the ligand's potential affinity. Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar residues, or π-π stacking between the phenyl ring and aromatic residues in the protein's active site. nih.govmdpi.com This information is critical for understanding the mechanism of enzyme binding and for designing derivatives with improved potency.
The following table summarizes the kind of results a molecular docking simulation might produce for this compound with a hypothetical enzyme target.
| Parameter | Description | Exemplary Result |
|---|---|---|
| Binding Energy | The estimated free energy of binding from the scoring function. | -7.5 kcal/mol |
| Inhibition Constant (Ki) | A calculated constant based on the binding energy, predicting inhibitory potency. | 3.5 µM |
| Key Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | Phenolic -OH with Glu122; Propargyl C-H with backbone C=O of Leu87 |
| Key Hydrophobic Interactions | Specific non-polar interactions between the ligand and protein residues. | Phenyl ring with Phe210, Trp150; Propargyl group with Val95 |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(prop-2-yn-1-yl)phenol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum offers a definitive map of the hydrogen atoms within the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The characteristic chemical shifts (δ) are observed for the phenolic hydroxyl proton, the aromatic protons, the methylene (B1212753) protons, and the terminal alkyne proton.
The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The methylene protons adjacent to the aromatic ring and the alkyne group show a specific chemical shift and are coupled to the terminal alkyne proton, resulting in a doublet. The acetylenic proton itself appears as a triplet due to coupling with the methylene protons. The phenolic -OH proton signal can vary in position and may appear as a broad singlet.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Ar-H (ortho to -OH) | ~7.08 | d (doublet) | ~8.6 |
| Ar-H (ortho to propargyl) | ~6.77 | d (doublet) | ~8.6 |
| -OH | ~5.0 (variable) | s (singlet) | N/A |
| -CH₂- | ~3.34 | d (doublet) | ~2.6 |
| -C≡CH | ~2.19 | t (triplet) | ~2.6 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of this compound shows distinct signals for each unique carbon atom. This includes the four different carbons of the para-substituted aromatic ring, the methylene carbon, and the two sp-hybridized carbons of the alkyne group. The carbon atom attached to the hydroxyl group (C-OH) is typically found at a higher chemical shift (downfield) compared to the other aromatic carbons.
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Ar-C (C-OH) | ~154.5 |
| Ar-C (C-CH₂) | ~129.9 |
| Ar-CH (ortho to -CH₂) | ~130.4 |
| Ar-CH (ortho to -OH) | ~115.6 |
| -C≡CH | ~80.9 |
| -C≡CH | ~71.0 |
| -CH₂- | ~33.8 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
However, as of the current literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Such a study would be invaluable for understanding its solid-state properties and for computational modeling efforts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₈O), the exact molecular weight is 132.0575 g/mol .
In a typical electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 132. The fragmentation pattern would provide clues to the molecule's structure. Key fragmentation pathways would likely include:
Loss of a hydrogen atom: leading to a fragment at m/z 131.
Loss of the acetylenic group: cleavage of the C-C bond between the methylene group and the ring could occur.
Rearrangement reactions: such as a McLafferty rearrangement, if applicable, though less common for this structure.
Formation of a stable tropylium-like ion: through rearrangement of the aromatic ring and side chain.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 133.0648 |
| [M+Na]⁺ | 155.0467 |
| [M-H]⁻ | 131.0502 |
| [M]⁺ | 132.0570 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
The most prominent bands include a broad absorption for the O-H stretch of the phenol (B47542) group, sharp peaks for the acetylenic C-H and C≡C stretching, and absorptions related to the aromatic ring.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | ~3300-3400 (broad) |
| Acetylenic ≡C-H | Stretching | ~3290 (sharp) |
| Aromatic C-H | Stretching | ~3000-3100 |
| Alkyne C≡C | Stretching | ~2120 (weak to medium) |
| Aromatic C=C | Stretching | ~1610, 1510 |
| Phenolic C-O | Stretching | ~1230 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring in this compound contains a chromophore that absorbs ultraviolet light. The spectrum is expected to show characteristic absorption bands related to π → π* transitions of the benzene ring. The position of the maximum absorbance (λmax) can be influenced by the hydroxyl and propargyl substituents. While specific experimental data for this compound is not widely reported, phenols typically exhibit two main absorption bands in the UV region, around 210-220 nm and 270-280 nm. The exact λmax values would depend on the solvent used.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This compound itself is a diamagnetic molecule (no unpaired electrons) and is therefore EPR-silent.
However, EPR spectroscopy can be used to study the corresponding phenoxy radical, which can be generated from the parent phenol through oxidation (e.g., chemically or electrochemically). The resulting 4-(prop-2-yn-1-yl)phenoxyl radical would be paramagnetic and produce a distinct EPR spectrum. The g-value and hyperfine coupling constants of this spectrum would provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density across the aromatic ring and potentially the side chain. Studies on similar phenol radicals show that the spin density is primarily located on the oxygen atom and delocalized onto the aromatic ring, particularly at the ortho and para positions.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic techniques are fundamental for the separation and purity assessment of "4-(prop-2-yn-1-yl)phenol". Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools that can be adapted for this purpose. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of phenolic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For "this compound", a C18 column is a common and effective choice for the stationary phase.
A typical HPLC method for the purity assessment of "this compound" would involve dissolving the sample in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), and injecting it into the HPLC system. The separation can be achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. Ultraviolet (UV) detection is commonly employed for phenolic compounds due to the presence of the aromatic ring, with a detection wavelength typically set around 270-280 nm.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These parameters are illustrative and require optimization for specific applications.
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". epa.gov This method is well-suited for volatile and thermally stable compounds. For less volatile phenols, derivatization may be necessary to increase their volatility and improve chromatographic performance. nih.gov A common derivatization technique is silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov
The analysis would involve dissolving the sample (or its derivative) in a volatile organic solvent and injecting it into the GC system. Separation is achieved on a capillary column, often with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The flame ionization detector (FID) is a common detector for general organic compounds, while mass spectrometry (MS) provides both quantification and structural information, aiding in the identification of impurities. astm.organtpedia.com
Table 2: Proposed GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Note: These parameters are suggested and require optimization and validation for the specific analyte and instrumentation.
Development of Advanced Detection and Quantification Methods in Complex Research Matrices
In many research applications, "this compound" may need to be detected and quantified in complex matrices such as biological fluids, environmental samples, or reaction mixtures. This requires the development of more advanced and sensitive analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly selective and sensitive technique ideal for quantifying low levels of analytes in complex samples. This method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of specificity and reduces interference from matrix components.
The development of an LC-MS/MS method for "this compound" would involve optimizing the chromatographic conditions to achieve good peak shape and separation from matrix interferences. The mass spectrometry parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energies for fragmentation, would need to be carefully tuned to maximize the signal for the specific MRM transitions of the target compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
Similar to LC-MS/MS, GC-MS/MS offers enhanced selectivity and sensitivity for the analysis of volatile compounds in complex matrices. antpedia.com After separation by GC, the analyte is fragmented, and specific precursor-to-product ion transitions are monitored. This technique is particularly useful for reducing background noise and improving the limit of quantification.
Method Validation for Specific Academic Research Contexts
While full regulatory-level validation may not always be necessary in an academic research setting, it is crucial to validate the performance of any analytical method to ensure the reliability and reproducibility of the research findings. newarticle.ru Method validation demonstrates that an analytical procedure is suitable for its intended purpose. newarticle.ru Key validation parameters for chromatographic methods include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing blank samples and samples spiked with potential interfering compounds.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be determined by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and comparing the measured concentration to the theoretical concentration.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Typical Acceptance Criteria for Method Validation in a Research Context
| Validation Parameter | Acceptance Criterion (Illustrative) |
| Specificity | No significant interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (RSD) | ≤ 5% |
| LOD (Signal-to-Noise) | 3:1 |
| LOQ (Signal-to-Noise) | 10:1 |
Note: These criteria are general guidelines and may be adjusted based on the specific requirements of the research project.
By establishing and documenting these validation parameters, researchers can ensure the quality and integrity of the analytical data generated for "this compound".
Research on Biological Interactions and Mechanisms Strictly Academic Focus
Enzyme Inhibition Studies: Mechanistic Insights and Target Identification
The unique structure of 4-(prop-2-yn-1-yl)phenol, which combines a phenolic ring with a reactive propargyl group, suggests its potential as an inhibitor for several classes of enzymes. The phenol (B47542) moiety can engage in various non-covalent interactions, while the terminal alkyne of the propargyl group is known to act as a mechanism-based inactivator for certain enzymes.
Cholinesterases (AChE and BChE)
While direct inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented, the activities of structurally related compounds provide valuable insights. Generally, phenolic compounds are not considered classic cholinesterase inhibitors. For instance, the compound SIB-1553A, which also contains a phenol group, did not show inhibition of rat brain cholinesterase at concentrations up to 1 mM. nih.govresearchgate.net However, the incorporation of a propargyl group into other molecular scaffolds is a known strategy for designing cholinesterase inhibitors. This suggests that while the phenol group itself may not be a strong inhibitor, the complete structure of this compound could exhibit activity that warrants further investigation.
Monoamine Oxidases (MAO-A and MAO-B)
The propargyl group is a well-established pharmacophore in the design of MAO inhibitors. nih.gov Propargylamines can act as irreversible, mechanism-based inhibitors (so-called "suicide inhibitors") of MAO enzymes. nih.gov These inhibitors are oxidized by the flavin cofactor of MAO, generating a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. nih.gov L-deprenyl and rasagiline (B1678815) are notable examples of propargylamine-based MAO-B inhibitors used in the treatment of Parkinson's disease. nih.gov
A multi-target compound, 4-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethyl)phenol, which contains the this compound moiety, was developed as a dual inhibitor of MAO-B and butyrylcholinesterase. mdpi.com Although specific inhibitory values for the phenol fragment alone were not provided, its inclusion in a potent inhibitor highlights the potential contribution of this structure. It is hypothesized that this compound itself would act as an inhibitor of MAO, with the propargyl group being the primary driver of irreversible inhibition.
Tyrosinase
Phenolic compounds are widely recognized as inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov The mechanism of inhibition often involves the phenol acting as a competitive inhibitor by chelating the copper ions within the enzyme's active site, thereby preventing the binding of the natural substrate, L-tyrosine. nih.govmdpi.com The structural resemblance of phenols to tyrosine allows them to fit into the active site. Numerous phenolic derivatives, such as hydroxycinnamic acids and chalcones, have demonstrated potent tyrosinase inhibition with IC50 values in the low micromolar and even nanomolar range. mdpi.commdpi.com Given its phenolic structure, this compound is expected to exhibit tyrosinase inhibitory activity, likely acting through a competitive, copper-chelating mechanism.
Carbonic Anhydrase (CA)
Phenols represent a distinct class of carbonic anhydrase inhibitors. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the active site, phenols employ a unique mechanism. The hydroxyl group of the phenol anchors to the zinc-coordinated water molecule (or hydroxide (B78521) ion) through a hydrogen bond, without displacing it. nih.govunifi.it The aromatic ring then settles into a hydrophobic pocket of the active site. nih.gov Phenol itself is an effective inhibitor against several human CA isoforms (I, II, IV, IX, XII, and XIV) with inhibition constants (Kᵢ) in the low micromolar range. unifi.itnih.gov
| CA Isoform | Inhibition Constant (Kᵢ) of Phenol (µM) |
| hCA I | 11.5 |
| hCA II | 9.8 |
| hCA IV | 2.7 |
| hCA IX | 8.2 |
| hCA XII | 7.5 |
| hCA XIV | 6.4 |
This table is interactive. Click on the headers to sort. Data sourced from Supuran et al., 2008. unifi.it
Based on this mechanism, this compound is predicted to be an active inhibitor of various carbonic anhydrase isoforms.
Interaction with Biological Macromolecules and Cellular Pathways
The interaction of phenolic compounds with proteins is a complex process involving both non-covalent and covalent bonding, which can alter the structure and function of the protein. nih.govnih.gov Non-covalent interactions are typically driven by hydrogen bonds and hydrophobic interactions between the phenol ring and amino acid residues. Covalent bonds can form when phenolic compounds are oxidized to quinones, which are highly reactive electrophiles that can subsequently react with nucleophilic amino acid residues like cysteine and lysine. nih.gov
Mechanistic Investigation of Antimicrobial Action in Vitro
Phenolic compounds are well-known for their broad-spectrum antimicrobial properties against various foodborne pathogens and other microorganisms. nih.gov The primary mechanism of action involves the disruption of the microbial cell membrane. mdpi.commdpi.com The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids. mdpi.com
Other proposed antimicrobial mechanisms for phenolics include:
Enzyme Inhibition: Interaction with microbial enzymes, particularly through hydrogen bonding or covalent modification of protein functional groups, can inhibit critical metabolic pathways. mdpi.com
Metal Chelation: Phenols can chelate metal ions that are essential for microbial growth and enzymatic function. mdpi.com
DNA and RNA Interaction: Some phenolic compounds can interfere with the synthesis or function of nucleic acids. mdpi.com
While specific minimum inhibitory concentration (MIC) data for this compound are not available, its phenolic structure strongly suggests it possesses antimicrobial activity through mechanisms involving membrane disruption and enzyme inhibition.
Nitrification Inhibition Mechanisms in Environmental Chemistry
Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, is a critical process in the global nitrogen cycle. The rate-limiting step is the oxidation of ammonia to hydroxylamine, catalyzed by the enzyme ammonia monooxygenase (AMO). acs.org This enzyme is a known target for various inhibitors, including phenolic compounds and alkynes.
Phenol has been shown to inhibit the activity of ammonia-oxidizing bacteria like Nitrosomonas europaea, with the inhibition attributed to its interaction with the AMO enzyme. sigmaaldrich.com Furthermore, the alkyne functional group is a potent, mechanism-based inactivator of copper-containing monooxygenases, including AMO. nih.govsoilwise-he.eu Aromatic alkynes, such as phenylacetylene, are effective inhibitors of AMO from both archaea and bacteria. nih.govconsensus.app Recently, a compound containing a propargyl group, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), was identified as a highly efficient, irreversible inhibitor of AMO. acs.org
Given that this compound contains both a phenol ring and a terminal alkyne (propargyl group), it is strongly predicted to be an effective inhibitor of nitrification. The mechanism would likely involve a dual action: general inhibition by the phenolic moiety and potent, irreversible inactivation of the AMO enzyme via covalent modification by the reactive propargyl group. This makes it a compound of significant interest in environmental chemistry for controlling nitrogen transformation processes in agricultural and wastewater systems.
Emerging Research Frontiers and Future Perspectives
Integration with Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers significant opportunities for 4-(prop-2-yn-1-yl)phenol. The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming predictable and stable networks. The alkyne group, while less conventional, can also participate in weaker hydrogen bonds and π-stacking interactions.
The integration of this compound into supramolecular systems could lead to the development of:
Functional Materials: Self-assembled monolayers (SAMs) on surfaces, where the alkyne group is available for post-assembly modification via "click" chemistry. nih.gov
Liquid Crystals: The rigid structure of the phenyl and alkyne groups could be exploited to design novel liquid crystalline materials with unique optical properties.
Molecular Cages and Frameworks: By derivatizing the phenol (B47542) with other interacting moieties, it can be used as a component in the bottom-up synthesis of porous materials for gas storage or catalysis. Understanding how molecules interact and organize is key to building these nanoscale constructs with defined properties. nih.gov
These assemblies are governed by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions, which can be tailored by modifying the core structure of this compound.
Exploration of Novel Catalytic Systems Incorporating this compound Derivatives
The development of new catalytic systems is crucial for advancing chemical synthesis. Derivatives of this compound are promising candidates for incorporation into novel catalysts due to the dual functionality of the molecule.
Potential Roles in Catalysis:
| Catalytic Application | Role of this compound Derivative | Rationale |
| Ligand Synthesis | The phenolic oxygen can be used to coordinate with a metal center, while the alkyne serves as a handle to attach the catalyst to a solid support or another molecular entity. | This allows for the creation of recyclable heterogeneous catalysts or multifunctional catalytic systems. |
| Organocatalysis | The phenol group can act as a Brønsted acid or be modified to create a more complex organocatalyst. | The development of metal-free catalytic systems is a key goal in green chemistry. |
| Tandem Catalysis | The alkyne and phenol groups could potentially catalyze different reactions sequentially in a one-pot synthesis. | This improves efficiency and reduces waste by avoiding the isolation of intermediates. rsc.org |
Research in this area focuses on designing catalysts where the phenol derivative plays an active role in the catalytic cycle, for instance, by stabilizing transition states or participating in proton transfer steps. The combination of a directing phenolic group with a modifiable alkyne offers a platform for creating highly selective and efficient catalysts for C-H functionalization and other important organic transformations. acs.orgnih.gov
Principles of Multi-Target-Directed Ligand (MTDL) Design
Complex diseases like Alzheimer's often involve multiple biological pathways, making single-target drugs less effective. The Multi-Target-Directed Ligand (MTDL) approach aims to design single molecules that can interact with multiple targets simultaneously. nih.gov This strategy is considered a valuable option for treating complex neurodegenerative diseases. nih.gov
This compound is an attractive scaffold for MTDL design for several reasons:
Pharmacophore Component: The phenol moiety is a common structural feature in many biologically active compounds and can serve as a pharmacophore for one target.
Linker Functionality: The terminal alkyne is a perfect handle for covalently linking another pharmacophore using highly efficient and bio-orthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Tunable Properties: The physicochemical properties of the resulting MTDL can be fine-tuned by modifying the linker length and the nature of the second pharmacophore.
The design principle involves identifying two or more relevant biological targets and then using the this compound core to link the respective pharmacophores into a single hybrid molecule. nih.gov This approach has the potential to yield therapeutics with improved efficacy and a better safety profile compared to combination therapies. nih.gov
Advanced Sensing and Imaging Applications in Chemical Biology Research
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. ed.ac.uk The unique reactivity of the propargyl group makes this compound and its derivatives excellent candidates for developing novel sensors and imaging agents.
A key strategy involves the palladium-catalyzed depropargylation reaction. A fluorophore can be functionalized with a propargyl group, leading to a non-fluorescent or "caged" molecule. In the presence of a specific analyte, such as the palladium cation (Pd²⁺), the propargyl group is cleaved, restoring fluorescence and creating a "turn-on" sensor. nih.gov
Applications in Development:
| Application Area | Probe Design Principle | Analyte/Process Detected |
| Metal Ion Sensing | A fluorophore is modified with a this compound derivative. The phenol acts as a chelating group, and the alkyne is cleaved upon metal binding. | Heavy metal ions like palladium, which are environmentally and biologically relevant. nih.gov |
| Enzyme Activity Probes | The propargyl group masks a substrate for a specific enzyme. Enzymatic action releases the fluorophore. | Monitoring the activity of enzymes involved in disease progression. |
| Cellular Imaging | The molecule can be attached to a cell-penetrating peptide or a targeting ligand via the alkyne handle to image specific organelles or cell types. mdpi.com | Visualizing cellular structures and dynamic processes with high spatial and temporal resolution. |
The development of such probes based on the this compound scaffold allows for highly sensitive and selective detection of biologically important species, providing valuable insights in chemical biology and diagnostics. researchgate.net
Green Chemistry Innovations in Synthesis and Application Development
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Innovations related to the synthesis and use of this compound are being explored to align with these principles.
Greener Synthesis Routes: Research is focused on replacing traditional synthesis methods, which may use harsh reagents and solvents, with more sustainable alternatives. This includes the use of recyclable solid acid catalysts, solvent-free reaction conditions, and processes that reduce energy consumption. researchgate.net
Catalytic Efficiency: The development of highly efficient catalytic systems for the synthesis of derivatives, such as propargylamines, minimizes waste and improves atom economy. rsc.org For instance, using copper hydroxide (B78521) infused in a biodegradable hydrogel as a catalyst offers an environmentally friendly option. rsc.org
Use of Renewable Feedstocks: While not yet fully realized for this specific compound, a long-term goal in green chemistry is to derive aromatic platform chemicals like phenol from renewable biomass sources such as lignin, rather than from fossil fuels. rsc.org
By integrating these green chemistry principles, the entire lifecycle of this compound and its valuable derivatives can be made more sustainable, from its initial synthesis to its final application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(prop-2-yn-1-yl)phenol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, allylation of phenol derivatives using propargyl halides (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) yields this compound. Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, may also be employed for regioselective synthesis. Optimization involves adjusting solvent polarity, temperature (60–100°C), and stoichiometry of reactants to maximize yield. Reaction progress is monitored via TLC, and purification is achieved via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirms the presence of the phenolic -OH (~5-6 ppm in DMSO-d₆) and propargyl protons (sharp singlet at ~2.5 ppm for the terminal alkyne).
- FT-IR : Identifies O-H stretching (~3200 cm⁻¹) and C≡C stretching (~2100 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 148.2).
- UV-Vis : Assesses conjugation effects of the aromatic and propargyl groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data are limited, so treat symptomatically .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics predict the biological activity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking evaluates binding affinities to targets like kinases or microbial enzymes. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. For example, propargyl-substituted phenols show enhanced antimicrobial activity due to strong interactions with bacterial membrane proteins .
Q. What crystallographic refinement strategies are employed for this compound derivatives using SHELXL?
- Methodology : SHELXL refines crystal structures by modeling disorder (e.g., propargyl group rotamers) and applying twin laws for twinned crystals. Key steps include:
- Twin Refinement : Use HKLF5 format for twinned data.
- Hydrogen Bonding Analysis : Mercury software visualizes interactions (e.g., O-H···O/N) to validate packing patterns.
- Disorder Modeling : PART instructions split occupancy for overlapping atoms. Validation tools like PLATON check for structural errors .
Q. How does the propargyl group influence reactivity in click chemistry applications?
- Methodology : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Reaction conditions (e.g., CuI catalyst, DIPEA in THF) enable rapid conjugation with azide-functionalized biomolecules. This is leveraged in drug delivery systems, where this compound acts as a linker for targeted therapies .
Q. What structural modifications enhance the cytotoxic activity of this compound against cancer cell lines?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to increase electrophilicity and DNA intercalation. Substituents like pyridyl or pyrazolyl rings improve solubility and target specificity. SAR studies using MTT assays on HeLa or MCF-7 cells correlate substituent effects with IC₅₀ values. Derivatives with methylsulfonyl groups show 2–3× higher cytotoxicity than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
